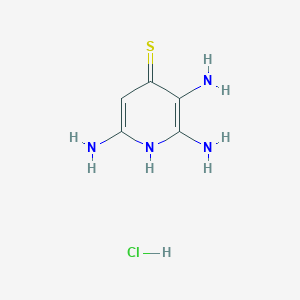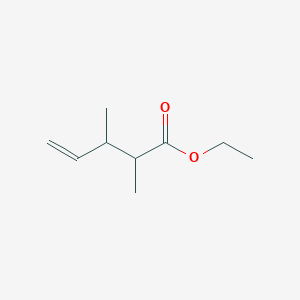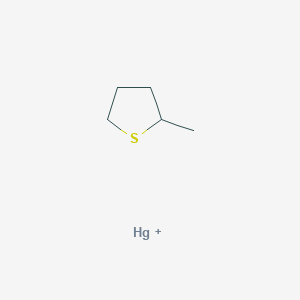
Mercury(1+);2-methylthiolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mercury(1+);2-methylthiolane is a chemical compound that combines mercury in its +1 oxidation state with 2-methylthiolane, an organic sulfur compound. Mercury compounds are known for their unique properties and applications, but they also pose significant health and environmental risks due to their toxicity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(1+);2-methylthiolane typically involves the reaction of mercury(I) salts with 2-methylthiolane under controlled conditions. One common method is to react mercury(I) chloride with 2-methylthiolane in an aqueous solution, followed by purification steps to isolate the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using mercury(I) chloride and 2-methylthiolane, with careful control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product.
化学反应分析
Types of Reactions
Mercury(1+);2-methylthiolane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury.
Substitution: The thiolane group can be substituted with other ligands.
Common Reagents and Conditions
Oxidizing Agents: Such as nitric acid or hydrogen peroxide, can oxidize this compound.
Reducing Agents: Such as sodium borohydride or zinc, can reduce it to elemental mercury.
Substitution Reactions: Can be carried out using various organic or inorganic ligands under appropriate conditions.
Major Products Formed
Oxidation: Produces mercury(II) compounds.
Reduction: Produces elemental mercury.
Substitution: Produces new mercury compounds with different ligands.
科学研究应用
Mercury(1+);2-methylthiolane has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Studied for its interactions with biological molecules and potential effects on living organisms.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Used in the production of other mercury compounds and in various industrial processes.
作用机制
The mechanism of action of Mercury(1+);2-methylthiolane involves its interaction with biological molecules, particularly those containing thiol groups. The compound can bind to these groups, disrupting normal cellular functions and leading to toxic effects. The molecular targets include enzymes and proteins that play critical roles in cellular metabolism and signaling pathways.
相似化合物的比较
Mercury(1+);2-methylthiolane can be compared with other mercury compounds, such as:
Mercury(I) chloride (calomel): Similar in its +1 oxidation state but lacks the thiolane group.
Mercury(II) chloride: More oxidized form of mercury with different chemical properties.
Methylmercury: An organic mercury compound with significant biological and environmental impact.
Uniqueness
This compound is unique due to the presence of the 2-methylthiolane group, which imparts specific chemical and biological properties that differentiate it from other mercury compounds.
Conclusion
This compound is a compound with diverse applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable reagent, but its toxicity also necessitates careful handling and study. Understanding its preparation, reactions, applications, and mechanisms of action is crucial for leveraging its benefits while mitigating its risks.
属性
CAS 编号 |
61113-42-6 |
|---|---|
分子式 |
C5H10HgS+ |
分子量 |
302.79 g/mol |
IUPAC 名称 |
mercury(1+);2-methylthiolane |
InChI |
InChI=1S/C5H10S.Hg/c1-5-3-2-4-6-5;/h5H,2-4H2,1H3;/q;+1 |
InChI 键 |
GEPDTCDPXDQKIV-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCS1.[Hg+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


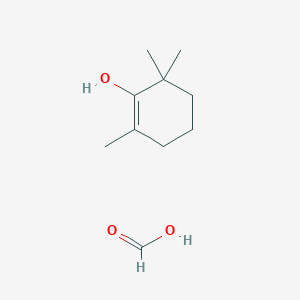
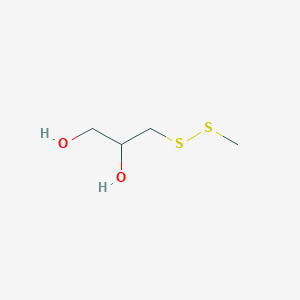
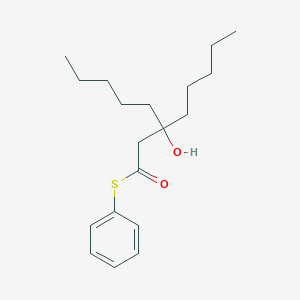
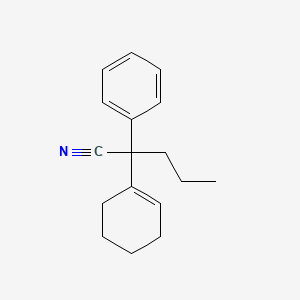
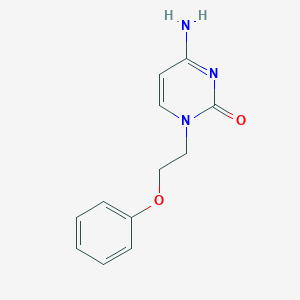
![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)
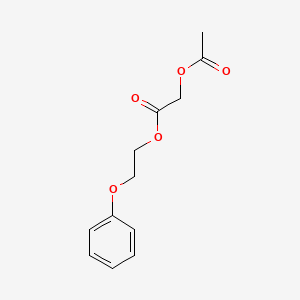
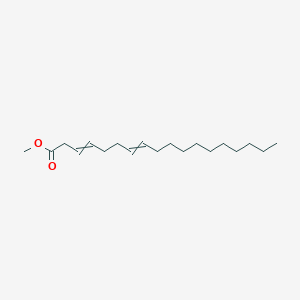
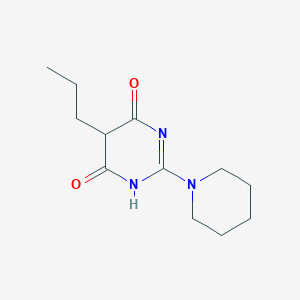
![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)

